molecular formula C16H18N2O4S2 B3056576 1,4-Bis(phenylsulfonyl)piperazine CAS No. 7250-99-9

1,4-Bis(phenylsulfonyl)piperazine

Cat. No.: B3056576
CAS No.: 7250-99-9
M. Wt: 366.5 g/mol
InChI Key: JUQZKAOPUODWFG-UHFFFAOYSA-N
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Description

1,4-Bis(phenylsulfonyl)piperazine is an organic compound with the molecular formula C16H18N2O4S2. It is characterized by a piperazine ring substituted with two phenylsulfonyl groups at the 1 and 4 positions. This compound is known for its applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

The primary target of 1,4-Bis(phenylsulfonyl)piperazine is the enzyme Dipeptidyl peptidase-IV (DPP-IV) . DPP-IV plays a crucial role in glucose metabolism and is a key target in the management of diabetes mellitus .

Mode of Action

this compound derivatives interact with DPP-IV, inhibiting its activity . The presence of electron-withdrawing groups such as Cl improves the activity of the compounds more than electron-donating groups such as CH3 at the same position . Induced-fit docking studies suggest that these compounds occupy the binding domain of DPP-IV and form H-bonding with the backbones of several amino acids .

Biochemical Pathways

By inhibiting DPP-IV, this compound increases the levels of incretins, glucagon-like peptide (GLP-1), and glucose-dependent insulinotropic poly-peptide (GIP) . This leads to a decrease in glucagon and blood glucose levels and an increase in insulin secretion from pancreatic beta cells .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s inhibitory activity was tested in vitro and showed a range from 11.2 to 22.6% at 100 µmol L–1 concentration .

Result of Action

The inhibition of DPP-IV by this compound leads to a decrease in glucagon and blood glucose levels and an increase in insulin secretion . This can help manage blood glucose levels in individuals with diabetes mellitus .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, increasing irradiation time causes a concomitant increase in the amount of acid generated . .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(phenylsulfonyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an amine, a carboxylic acid, and an aldehyde .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are typically proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the piperazine ring, while reduction reactions may produce sulfide derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(phenylsulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DPP-IV with high specificity makes it particularly valuable in medicinal chemistry . Additionally, its structural features contribute to its stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

1,4-bis(benzenesulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c19-23(20,15-7-3-1-4-8-15)17-11-13-18(14-12-17)24(21,22)16-9-5-2-6-10-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQZKAOPUODWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280985
Record name 1,4-bis(phenylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-99-9
Record name NSC30402
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19585
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-bis(phenylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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